Ethyl 2-phenoxybenzoate
Overview
Description
Ethyl 2-phenoxybenzoate is a chemical compound with the formula C15H14O3 . It is used in various chemical reactions and has a molecular weight of 242.27 .
Synthesis Analysis
The synthesis of Ethyl 2-phenoxybenzoate involves the esterification of 2-phenoxybenzoic acid in the presence of ethanol and sulfuric acid . This reaction results in the formation of 2-phenoxybenzohydrazide .
Molecular Structure Analysis
The molecular structure of Ethyl 2-phenoxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3
.
Chemical Reactions Analysis
Ethyl 2-phenoxybenzoate can participate in various chemical reactions. For instance, it can react with hydrazine to produce 2-phenoxybenzohydrazide . More research is needed to fully understand the range of reactions it can participate in.
Scientific Research Applications
Antioxidant Activities
Ethyl 2-phenoxybenzoate is closely related to various phenolic compounds that exhibit significant antioxidant activities. For instance, studies on walnut kernels have isolated phenolic compounds with strong antioxidant properties, suggesting that similar compounds like Ethyl 2-phenoxybenzoate might also possess these characteristics (Zhang et al., 2009).
Microbial Degradation
Research on phenoxybenzoates has shown that certain bacterial strains, like Pseudomonas species, are capable of metabolizing these compounds. This indicates a potential application of Ethyl 2-phenoxybenzoate in environmental bioremediation, where specific microbes could be used to break down this compound in contaminated environments (Topp & Akhtar, 1991).
Antimicrobial and Anticancer Potential
Ethyl 2-phenoxybenzoate-related compounds, such as derivatives of 1H-benzimidazole, have shown antimicrobial activity. This suggests that Ethyl 2-phenoxybenzoate itself could have potential applications in the development of new antimicrobial agents. Additionally, certain derivatives have exhibited anticancer activities, indicating a potential for Ethyl 2-phenoxybenzoate in cancer research or therapy (Salahuddin et al., 2017).
Environmental Behavior of Related Compounds
Studies on parabens, which are structurally related to Ethyl 2-phenoxybenzoate, have provided insights into the environmental behavior of these compounds. This includes their occurrence, fate, and potential impacts in aquatic environments. Such research can inform the environmental management of Ethyl 2-phenoxybenzoate, particularly its effects on water systems and potential as an environmental contaminant (Haman et al., 2015).
Future Directions
The future directions for research on Ethyl 2-phenoxybenzoate could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, understanding its mechanism of action could lead to the development of new therapeutic agents . Additionally, more research could be done to fully characterize its physical and chemical properties.
properties
IUPAC Name |
ethyl 2-phenoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQCXPHDHHHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375117 | |
Record name | ethyl 2-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenoxybenzoate | |
CAS RN |
41755-76-4 | |
Record name | Benzoic acid, 2-phenoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41755-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41755-76-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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